2-((4-Acetylphenyl)(nitroso)amino)acetic acid
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Overview
Description
2-((4-Acetylphenyl)(nitroso)amino)acetic acid is an organic compound with the molecular formula C10H10N2O4 It is characterized by the presence of an acetyl group, a nitroso group, and an amino acid moiety
Mechanism of Action
Target of Action
It is commonly used in medicinal chemistry as a building block for the synthesis of various bioactive molecules . It has been reported to have anticancer activity and can inhibit the growth of various cancer cells .
Mode of Action
Chemically, it is a nitroso compound that contains a nitroso functional group (-no) and an acetyl group (-coch3) attached to a phenyl ring . It also contains an amino acid backbone, making it a potential precursor to peptide synthesis .
Biochemical Pathways
It is often utilized as a reagent for the preparation of nitrosoalkenes and nitrosoalkanes, which can be further utilized in diverse chemical reactions .
Result of Action
It has been reported to have anticancer activity and can inhibit the growth of various cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
2-((4-Acetylphenyl)(nitroso)amino)acetic acid is a nitroso compound that contains a nitroso functional group (-NO) and an acetyl group (-COCH3) attached to a phenyl ring . It also contains an amino acid backbone, making it a potential precursor to peptide synthesis . In terms of usage, this compound is often utilized as a reagent for the preparation of nitrosoalkenes and nitrosoalkanes, which can be further utilized in diverse chemical reactions .
Molecular Mechanism
Nitroso compounds are known to undergo a variety of reactions, including oxidation, reduction, and complexation with metals . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Acetylphenyl)(nitroso)amino)acetic acid can be achieved through several methods. One common approach involves the nitration of 4-acetylaniline to form 4-acetyl-2-nitroaniline, followed by reduction to 4-acetyl-2-nitrosoaniline. This intermediate is then reacted with glycine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-((4-Acetylphenyl)(nitroso)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 2-((4-Acetylphenyl)(nitro)amino)acetic acid.
Reduction: 2-((4-Acetylphenyl)(amino)amino)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Acetylphenyl)(nitroso)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-((4-Acetylphenyl)(nitro)amino)acetic acid: Similar structure but with a nitro group instead of a nitroso group.
2-((4-Acetylphenyl)(amino)amino)acetic acid: Similar structure but with an amino group instead of a nitroso group.
4-Acetyl-2-nitrosoaniline: An intermediate in the synthesis of 2-((4-Acetylphenyl)(nitroso)amino)acetic acid.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2-(4-acetyl-N-nitrosoanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)8-2-4-9(5-3-8)12(11-16)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWORSMWSYZMIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CC(=O)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84968-84-3 |
Source
|
Record name | (1-(4-ACETYLPHENYL)-2-OXOHYDRAZINO)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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